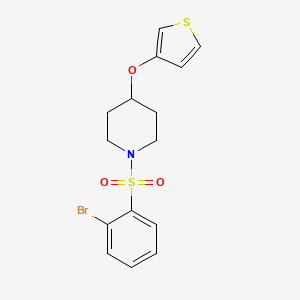
1-(methylsulfonyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)piperidine-4-carboxamide is an intriguing compound with multifaceted applications spanning chemistry, biology, medicine, and industry. Its complex structure incorporates a piperidine ring, a sulfonyl group, and a morpholinopyridazin moiety, each contributing unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(methylsulfonyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)piperidine-4-carboxamide typically involves multiple synthetic steps. Initial steps include the formation of intermediate compounds such as 6-morpholinopyridazine. Subsequent reactions involve coupling the intermediate with the desired phenyl groups and the incorporation of the piperidine ring. Specific reaction conditions often include catalysts like palladium, solvents like dichloromethane, and temperature control to ensure precise chemical transformations.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry, which allows for better control over reaction parameters and increased yield. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and reduce production times.
Chemical Reactions Analysis
Types of Reactions: 1-(methylsulfonyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Undergoes oxidation in the presence of oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions with agents like lithium aluminum hydride can target the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the morpholinopyridazin moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, halogenating agents
Major Products Formed: These reactions typically yield products like sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, 1-(methylsulfonyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)piperidine-4-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biology, it has been investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological pathways, making it a candidate for drug development.
Industry: The compound finds applications in the development of new materials and chemical products. Its reactivity and stability under various conditions make it useful in manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may form interactions with specific amino acid residues, altering the activity of the target protein. Pathways involving signal transduction or metabolic regulation could be modulated by this compound, leading to its observed biological effects.
Comparison with Similar Compounds
N-(3-(6-Morpholinopyridazin-3-yl)phenyl)piperidine-4-carboxamide
1-(Methylsulfonyl)-N-phenylpiperidine-4-carboxamide
Uniqueness: What sets 1-(methylsulfonyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)piperidine-4-carboxamide apart is its combination of functional groups. The presence of the sulfonyl group alongside the morpholinopyridazin moiety provides unique reactivity and potential for interaction with a diverse range of biological targets, distinguishing it from similar compounds.
This thorough exploration of this compound highlights its significant role and potential in various fields, marking it as a compound of great interest for further research and application.
Properties
IUPAC Name |
1-methylsulfonyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-31(28,29)26-9-7-16(8-10-26)21(27)22-18-4-2-3-17(15-18)19-5-6-20(24-23-19)25-11-13-30-14-12-25/h2-6,15-16H,7-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOKZNYTSVPNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2448606.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide](/img/structure/B2448610.png)

![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2448612.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2448615.png)

![8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2448618.png)
![1-methyl-3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2448620.png)

![4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2448622.png)
![Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2448625.png)
![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2448626.png)
![3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one](/img/structure/B2448627.png)
